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Compound of Interest

Compound Name: Antimony;bismuth

Cat. No.: B082841 Get Quote

This in-depth technical guide provides a comprehensive overview of the methodologies and

findings from first-principles calculations of the electronic structures of Bismuth-Antimony

(Bi₁₋ₓSbₓ) alloys. This document is intended for researchers, scientists, and professionals in

materials science and condensed matter physics, offering a detailed exploration of the

computational protocols, quantitative data, and the logical framework underpinning the

electronic properties of this important class of topological materials.

Introduction
The Bi₁₋ₓSbₓ alloy system is a cornerstone in the study of topological insulators, materials that

are electrically insulating in their bulk but possess conducting states on their surface. The

unique electronic properties of Bi₁₋ₓSbₓ, which transition from a semimetal to a topological

insulator as a function of antimony concentration (x), are governed by subtle changes in its

electronic band structure. First-principles calculations, primarily based on Density Functional

Theory (DFT), have been instrumental in elucidating these properties and guiding experimental

efforts. This guide summarizes the key computational techniques and results in this field.

Methodologies for First-Principles Calculations
The electronic structure of Bi₁₋ₓSbₓ is typically investigated using DFT-based methods. The

general workflow involves the optimization of the crystal structure followed by the calculation of

the electronic band structure and density of states.
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The initial step in the computational process is to determine the equilibrium crystal structure.

For Bi₁₋ₓSbₓ alloys, this involves relaxing the lattice parameters and atomic positions to

minimize the total energy of the system.

Experimental Protocols:

Crystal Structure: Bi₁₋ₓSbₓ alloys crystallize in a rhombohedral A7 structure.

Computational Approach: The structural optimization is commonly performed using DFT

within the Generalized Gradient Approximation (GGA), with functionals such as the Perdew-

Burke-Ernzerhof (PBE) or Wu-Cohen (WC-GGA).

Key Parameters:

k-point mesh: A sufficiently dense Monkhorst-Pack grid is used to sample the Brillouin

zone.

Energy cutoff: A plane-wave cutoff energy is chosen to ensure convergence of the total

energy.

Convergence criteria: The optimization is considered complete when the forces on the

atoms and the change in total energy between successive steps fall below predefined

thresholds.

Electronic Structure Calculation
Once the crystal structure is optimized, the electronic properties are calculated. A critical aspect

of these calculations for Bi₁₋ₓSbₓ is the inclusion of spin-orbit coupling (SOC), as it plays a

dominant role in the band inversion that leads to the topological insulating phase.

Experimental Protocols:

Exchange-Correlation Functional: While GGA functionals are suitable for structural

optimization, they often underestimate band gaps. To obtain more accurate electronic

structures, more advanced functionals are employed. The modified Becke-Johnson (mBJ)

potential, often used as a correction to GGA (e.g., TB-mBJ), has been shown to provide
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improved band gap predictions. Hybrid functionals, which mix a portion of exact Hartree-

Fock exchange with a DFT functional, are also used for higher accuracy.

Spin-Orbit Coupling (SOC): SOC effects must be included in the calculations to accurately

model the electronic band structure of heavy elements like Bi and Sb and to capture the

topological nature of the material.

Software Packages: A variety of software packages are used for these calculations, including

but not limited to Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), and

WIEN2k.

Quantitative Data from First-Principles Calculations
The following tables summarize key quantitative data obtained from first-principles calculations

of rhombohedral Bi₁₋ₓSbₓ alloys.

Lattice Parameters
The rhombohedral lattice parameters, the lattice constant (aᵣ) and the rhombohedral angle (αᵣ),

vary with the antimony concentration (x). The data presented here is extracted from graphical

representations in published research.

Antimony Concentration
(x)

Rhombohedral Lattice
Constant, aᵣ (Å)

Rhombohedral Angle, αᵣ (°)

0.00 4.745 57.35

0.02 4.738 57.40

0.04 4.735 57.50

0.06 4.730 57.45

0.08 4.725 57.40

0.10 4.720 57.35

0.12 4.715 57.30

0.15 4.708 57.25
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Electronic Band Gap
The electronic band gap of Bi₁₋ₓSbₓ is highly dependent on the Sb concentration. The alloy

undergoes a transition from a semimetal (with band overlap) to a semiconductor with an

indirect band gap, which then becomes a direct band gap in the topological insulator regime.

The precise values of the band gap are sensitive to the computational method used.

Antimony
Concentration (x)

Band Gap (meV) Band Gap Type
Computational
Method

0.00 (Pure Bi) -13.6 Semimetal (Overlap) DFT-GGA with SOC

0.04 ~0

Semimetal-

Semiconductor

Transition

DFT with SOC

0.07 ~10 Indirect Tight-Binding Model

0.11 ~13 Direct Tight-Binding Model

0.15 ~30 Direct Tight-Binding Model

0.22 ~20 Indirect Tight-Binding Model

Note: The negative band gap for pure Bi indicates a semimetallic character with an overlap

between the valence and conduction bands.

Visualizing Computational Workflows and Logical
Relationships
Graphviz diagrams are provided below to illustrate the key processes and concepts in the first-

principles study of Bi₁₋ₓSbₓ.

Computational Workflow
The following diagram outlines the typical workflow for performing first-principles calculations of

the electronic structure of Bi₁₋ₓSbₓ.
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Computational Workflow for Bi₁₋ₓSbₓ Electronic Structure

1. Input Definition

2. Structural Optimization

3. Electronic Structure Calculation

4. Analysis & Output
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DFT Calculation (GGA)
- Total Energy
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Converge?

Obtain Equilibrium Geometry

Self-Consistent Field (SCF)
Calculation with SOC

Non-SCF Calculation for
Band Structure & DOS

Choose Functional
(e.g., mBJ, Hybrid)

Plot Band Structure Plot Density of States (DOS)

Analyze Band Gap & Topology

Click to download full resolution via product page

Computational workflow for Bi₁₋ₓSbₓ.
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Semimetal to Topological Insulator Transition
This diagram illustrates the logical progression of how changing the antimony concentration (x)

in Bi₁₋ₓSbₓ leads to a topological phase transition.

Semimetal to Topological Insulator Transition in Bi₁₋ₓSbₓ
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Logical path to topological phase in Bi₁₋ₓSbₓ.

Conclusion
First-principles calculations based on Density Functional Theory are a powerful tool for

understanding and predicting the electronic properties of Bi₁₋ₓSbₓ alloys. The accurate
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prediction of the transition from a semimetal to a topological insulator requires careful

consideration of the computational methodology, particularly the choice of exchange-correlation

functional and the inclusion of spin-orbit coupling. The quantitative data and workflows

presented in this guide provide a foundation for researchers to further explore the rich physics

of this and other topological materials. The ability to computationally engineer the electronic

structure of such materials opens up avenues for the design of novel devices for spintronics

and quantum computing applications.

To cite this document: BenchChem. [First-Principles Calculations of Bi₁₋ₓSbₓ Electronic
Structures: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082841#first-principles-calculations-of-bi1-xsbx-
electronic-structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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